N-Methyl-4-(oxan-4-yl)-1H-imidazol-2-amine
Description
N-Methyl-4-(oxan-4-yl)-1H-imidazol-2-amine is a heterocyclic compound featuring an imidazole core substituted with a methylamine group at position 2 and an oxan-4-yl (tetrahydropyran-4-yl) group at position 2.
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
N-methyl-5-(oxan-4-yl)-1H-imidazol-2-amine |
InChI |
InChI=1S/C9H15N3O/c1-10-9-11-6-8(12-9)7-2-4-13-5-3-7/h6-7H,2-5H2,1H3,(H2,10,11,12) |
InChI Key |
XBFYWNCXERGGTO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(N1)C2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(oxan-4-yl)-1H-imidazol-2-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Oxane Moiety: The oxane ring is introduced via a nucleophilic substitution reaction, where a suitable oxane derivative reacts with the imidazole intermediate.
Methylation: The final step involves the methylation of the nitrogen atom on the imidazole ring using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. These methods often employ automated systems to control reaction conditions precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-(oxan-4-yl)-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogenated reagents replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of imidazole oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated imidazole compounds.
Scientific Research Applications
N-Methyl-4-(oxan-4-yl)-1H-imidazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is used in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, providing insights into its potential therapeutic uses.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-Methyl-4-(oxan-4-yl)-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the oxane moiety may enhance the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Positional Isomers: N-Methyl-5-(oxan-4-yl)-1H-imidazol-2-amine
- Structure : The oxan-4-yl group is at position 5 instead of 4 on the imidazole ring.
- Impact : Positional isomerism can alter electronic distribution and steric hindrance, affecting solubility and binding affinity. For instance, the 5-substituted isomer may exhibit different pharmacokinetic profiles due to altered hydrogen-bonding interactions.
- Source : This compound is listed in AK Scientific’s catalog with 95% purity, indicating its synthetic accessibility .
Aryl-Substituted Imidazolamines (12j and 12g)
- Structures :
- 12j : 4-(4-(Pentyloxy)phenyl)-5-(trifluoromethyl)-1H-imidazol-2-amine
- 12g : 4-(4-Hexylphenyl)-5-(trifluoromethyl)-1H-imidazol-2-amine
- Key Differences :
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, improving bioavailability.
- Aryl Substituents : The pentyloxy and hexylphenyl groups increase hydrophobicity, favoring membrane penetration.
- Applications : Demonstrated synergistic antibiofilm activity against Mycobacterium smegmatis when combined with antibiotics like isoniazid .
Thiazole-Imidazole Hybrid: 4-Methyl-5-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine
Dihydroimidazole Derivatives: N-(4-Chloro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine
- Structure : Features a saturated 4,5-dihydroimidazole (imidazoline) ring and a chloro-methylphenyl group.
- The chloro group enhances electrophilicity, possibly boosting reactivity in nucleophilic environments.
- Synthesis : Prepared via cyclization with CDI (1,1'-carbonyldiimidazole), as described in .
Methoxy-Substituted Analogs: 1-[(2-Chloro-6-methoxyphenyl)methyl]-4-(4-methoxyphenyl)-1H-imidazol-2-amine
- Structure : Contains methoxy and chlorophenyl substituents.
- Impact: Methoxy groups act as electron donors, while chlorine serves as an electron-withdrawing group, creating a polarized electronic environment. This may enhance interactions with aromatic residues in enzyme active sites.
- Applications: Potential use in targeted therapies due to tunable electronic properties .
Comparative Data Table
Biological Activity
N-Methyl-4-(oxan-4-yl)-1H-imidazol-2-amine is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound features an imidazole ring, which is known for its versatility in biological systems. The oxan-4-yl moiety contributes to its unique properties, potentially influencing its interaction with biological targets.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄N₄O |
| Molecular Weight | 182.23 g/mol |
| Melting Point | Not extensively documented |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. The imidazole moiety can act as a nucleophilic catalyst, facilitating reactions that are essential for cellular function.
Enzyme Inhibition
Research indicates that compounds with imidazole rings often exhibit inhibitory activity against various kinases and other enzymes. For instance, studies have shown that similar imidazole derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair, leading to potential applications in cancer therapy .
Antimicrobial and Antiviral Properties
Preliminary studies suggest that this compound may possess antimicrobial and antiviral properties. It has been studied for its potential to inhibit specific pathogens, although detailed mechanisms remain under investigation.
Case Study 1: Antitumor Activity
In a study focusing on imidazole derivatives, this compound was evaluated for its cytotoxic effects against various cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting potential as an antitumor agent. Further investigations are needed to elucidate the specific pathways involved .
Case Study 2: Enzyme Interaction
Another research effort explored the interaction of this compound with key enzymes involved in metabolic pathways. The findings demonstrated that this compound could modulate enzyme activity, impacting cellular metabolism and signaling pathways critical for disease progression .
Q & A
Q. What are the established synthetic routes for N-Methyl-4-(oxan-4-yl)-1H-imidazol-2-amine, and how do reaction conditions influence yield?
The synthesis of imidazole derivatives often involves cyclization or coupling reactions. For example, imidazol-4-ones can be prepared via a multi-step sequence using reagents like DCC (dicyclohexylcarbodiimide) and NHS (N-hydroxysuccinimide) for amide bond formation, followed by catalytic hydrogenation (e.g., Pd/C under H₂) to reduce intermediates . For This compound, introducing the oxan-4-yl (tetrahydropyran) group may require alkylation or nucleophilic substitution at the imidazole C4 position. Reaction temperature (e.g., 0°C for sensitive intermediates) and solvent polarity (e.g., THF vs. MeCN) critically affect regioselectivity and yield. Low yields (4–10%) in analogous imidazole syntheses highlight the need for optimization of stoichiometry and purification techniques like column chromatography .
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- NMR : ¹H and ¹³C NMR are essential for confirming substitution patterns. For example, the methyl group on the imidazole nitrogen typically resonates at δ ~3.0–3.5 ppm, while oxan-4-yl protons appear as multiplet signals between δ 1.5–4.0 ppm .
- X-ray crystallography : Programs like SHELXL are widely used for refining crystal structures. The software’s robustness in handling small-molecule data ensures accurate bond-length and angle measurements, critical for verifying stereochemistry .
- Mass spectrometry : HRMS (High-Resolution Mass Spectrometry) confirms molecular formula by matching experimental and theoretical m/z values (e.g., ±0.001 Da tolerance) .
Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?
Stability studies should mimic physiological pH (7.4) and temperature (37°C). Use buffer systems (e.g., phosphate-buffered saline) and monitor degradation via HPLC or LC-MS over 24–72 hours. Compare peak areas of the parent compound to identify hydrolytic byproducts (e.g., cleavage of the tetrahydropyran ring or imidazole ring opening) .
Advanced Research Questions
Q. How can unexpected reaction pathways during synthesis be diagnosed and resolved?
Unexpected products, such as dimerization or N-demethylation, may arise from competing reaction mechanisms. For instance, in the synthesis of benzimidazole derivatives, trace impurities (e.g., residual HCl) can catalyze N-demethylation, leading to secondary amination reactions. Mechanistic studies using isotopic labeling (e.g., ¹⁵N) or kinetic profiling (monitoring intermediate formation via TLC or in-situ IR) help identify pathways. Computational tools (DFT calculations) can model transition states to explain regioselectivity .
Q. What strategies optimize low-yielding steps in the synthesis of this compound?
- Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) may enhance coupling reactions. For example, Pd/C under H₂ can reduce nitro groups without affecting sensitive imidazole rings .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while additives like DMAP (4-dimethylaminopyridine) accelerate acylation reactions .
- Microwave-assisted synthesis : Shortens reaction times (minutes vs. hours) and improves yields by enabling precise temperature control .
Q. How can computational chemistry predict the biological activity of this compound?
- Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., histamine receptors or enzymes). The oxan-4-yl group’s hydrophobicity may enhance binding to lipophilic pockets .
- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogous compounds (e.g., imidazole-based antihistamines) to predict efficacy .
Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?
Batch-to-batch variability may stem from residual solvents or tautomeric equilibria in the imidazole ring. Use deuterated solvents in NMR to stabilize tautomers, and employ 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals. X-ray crystallography provides definitive structural confirmation, especially if polymorphic forms are suspected .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the reactivity of the imidazole C2 amine group?
Contradictions may arise from differences in substituent electronic effects. For example, electron-donating groups (e.g., methyl) at the N1 position increase the nucleophilicity of the C2 amine, enabling electrophilic substitutions. Conversely, electron-withdrawing groups (e.g., nitro) reduce reactivity. Redox conditions (e.g., presence of SnCl₄) can also alter reaction pathways, as seen in Friedel-Crafts alkylation of imidazoles .
Methodological Recommendations
- Crystallization : Optimize solvent mixtures (e.g., EtOH/H₂O) to obtain single crystals for X-ray analysis .
- Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (e.g., H₂O/MeCN + 0.1% TFA) for purity analysis .
- Stability testing : Store compounds under inert atmosphere (N₂ or Ar) at –20°C to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
